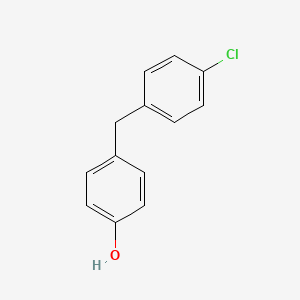
4-(4-chlorobenzyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)phenol is an organic compound with the molecular formula C13H11ClO It is a derivative of phenol, where a chlorophenylmethyl group is attached to the phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(4-chlorobenzyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination of phenol, followed by a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride. This method is efficient and yields high purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on the context. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
4-Chlorophenol: A simpler derivative with similar antimicrobial properties.
4-Chlorobenzyl alcohol: Shares the chlorobenzyl group but differs in its functional group.
4-Chlorobenzaldehyde: Another related compound with a different functional group.
Uniqueness: 4-(4-chlorobenzyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
52890-73-0 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,15H,9H2 |
Clé InChI |
CSELFPNBUAQDMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















